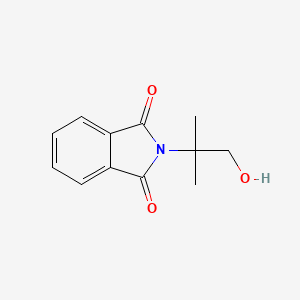

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Vue d'ensemble

Description

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is mentioned that this compound is a glutathione cleavable adc linker used for antibody-drug conjugates (adcs) . This suggests that the compound may interact with glutathione or related enzymes in the body.

Mode of Action

As an ADC linker, 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione connects an antibody to a drug . The compound is cleaved by glutathione, releasing the drug to exert its therapeutic effect

Biochemical Pathways

Given its role as a glutathione cleavable adc linker, it can be inferred that it may be involved in pathways related to glutathione metabolism and antibody-drug conjugate action .

Result of Action

As an ADC linker, it is likely to play a role in facilitating the delivery of drugs to target cells via antibodies .

Activité Biologique

2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits significant interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- CAS Number : 4490-74-8

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Key findings include:

1. Cyclooxygenase Inhibition

Research indicates that this compound exhibits inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-1 and COX-2. A study demonstrated that certain derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, suggesting potential anti-inflammatory properties . The selectivity towards COX isoforms is crucial for minimizing side effects associated with non-selective NSAIDs.

| Compound | IC50 (µM) | COX Selectivity |

|---|---|---|

| Test Compound D | 90.28 | COX-2 selective |

| Meloxicam | 90.00 | Reference |

2. Antioxidant Activity

The compound has shown promising antioxidant properties through various assays measuring total antioxidant capacity (TAC). Its interaction with reactive oxygen species (ROS) suggests a protective role against oxidative stress .

3. Pharmacokinetics and Bioavailability

Bioinformatics studies have highlighted favorable pharmacokinetic profiles for this compound, including good intestinal absorption and the ability to cross the blood-brain barrier (BBB). These characteristics are essential for therapeutic efficacy in central nervous system disorders .

The mechanism by which this compound exerts its biological effects primarily involves:

Cyclooxygenase Interaction

Molecular docking studies reveal that the compound binds effectively to the active sites of COX enzymes. The presence of hydrogen bonds and hydrophobic interactions with key amino acid residues enhances its inhibitory activity .

Antioxidant Mechanisms

The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and modulate redox-sensitive signaling pathways, which are critical in various pathological conditions .

Case Studies

Several studies have evaluated the biological activity of isoindole derivatives similar to this compound:

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups .

Study 2: Neuroprotective Effects

Another investigation focused on neurodegenerative models indicated that compounds with similar structures provided neuroprotection against excitotoxicity and oxidative damage .

Propriétés

IUPAC Name |

2-(1-hydroxy-2-methylpropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOZNWIHPNVREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-74-8 | |

| Record name | 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.